1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with methyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of benzodiazepine precursors with appropriate methylating and phenylating agents. For instance, the reaction of benzimidazole with methyl iodide and phenyl magnesium bromide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce benzodiazepine alcohols .
Scientific Research Applications
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including sedative and anxiolytic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other benzodiazepines, its methyl and phenyl groups contribute to its unique binding affinity and efficacy at GABA receptors .
Biological Activity
However, I can provide some general information about related compounds that may be of interest:
Benzodiazepine Derivatives and Their Biological Activities
Benzodiazepine derivatives, including various 1,5-benzodiazepin-2-ones, have shown interesting biological activities in research studies. While the specific compound requested is not directly addressed, related structures have demonstrated potential in several areas:
Antioxidant and Neuroprotective Effects
Some 1,5-benzodiazepin-2-one derivatives have shown promising antioxidant and neuroprotective properties . For example:
- 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (compound 18) and 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (compound 20) demonstrated good neuroprotection activity in SH-SY5Y cells under oxidative stress conditions.
- These compounds reduced intracellular Reactive Oxygen Species (ROS) and superoxide levels, while improving Mitochondrial Membrane Potential.
- Compound 18 showed better performance than curcumin in reducing lipid peroxidation levels and recovering intracellular glutathione synthetase levels.
Potential Therapeutic Applications
Research on benzodiazepine derivatives suggests potential applications in various areas:
- Neuropharmacology: Possible anxiolytic, sedative, and anticonvulsant effects.
- Cancer research: Some derivatives have shown promising anticancer properties.
- Neuroprotection: Potential for developing treatments for neurodegenerative disorders.
Pharmacological Activities
Benzodiazepines, in general, are known to interact with GABA receptors, particularly the GABAA receptor complex . This interaction is responsible for many of their pharmacological effects, including:
- Anxiolytic activity
- Sedative effects
- Muscle relaxant properties
- Anticonvulsant action
While specific data on "1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one" is not available, research on related compounds suggests that structural modifications can significantly impact biological activity and receptor interactions .
Properties
CAS No. |
143206-49-9 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,3-dimethyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C17H16N2O/c1-12-16(13-8-4-3-5-9-13)18-14-10-6-7-11-15(14)19(2)17(12)20/h3-12H,1-2H3 |
InChI Key |
LQHCKYSHJGHDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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